molecular formula C21H14BrN3O B11024530 N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 749211-96-9

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11024530
CAS No.: 749211-96-9
M. Wt: 404.3 g/mol
InChI Key: VGLZPLBGZJKKJT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with the quinoline-pyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative of the quinoline-pyridine-bromophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of quinoline N-oxides and pyridine N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Quinoline N-oxides and pyridine N-oxides.

    Reduction: Phenyl derivatives and other reduced forms of the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its unique structural features make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of signaling pathways in other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can undergo specific chemical reactions that other similar compounds may not. The bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

749211-96-9

Molecular Formula

C21H14BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26)

InChI Key

VGLZPLBGZJKKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Br

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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